![molecular formula C11H10N2O3 B2572299 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 186130-62-1](/img/structure/B2572299.png)
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
“5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid” is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazoles possess almost all types of pharmacological activities and are found in pharmacological agents of diverse therapeutic categories .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . Various 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles have been prepared in good yields from the corresponding 2-alkyn-1-ones .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-Obesity Activity : Pyrazoles, including derivatives of this compound, have demonstrated anti-obesity effects . Researchers explore their potential as anti-obesity agents due to their ability to modulate metabolic pathways.
- Antianxiety Properties : Some pyrazoles exhibit antianxiety activity . Investigating the effects of this compound on neurotransmitter systems could provide valuable insights.
- HIV-1 Reverse Transcriptase Inhibition : The compound has been studied as an inhibitor of HIV-1 reverse transcriptase . Understanding its mechanism of action may contribute to antiviral drug development.
Organocatalysis and Synthetic Chemistry
- Tautomeric Forms : The compound exists in tautomeric forms, including methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1a) and methyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (1b) . These forms have distinct reactivity and applications in organic synthesis.
Biological and Pharmacological Studies
- Antioxidant Activity : Investigating the antioxidant properties of this compound could be valuable. Assays such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP can provide insights .
- Leishmaniasis and Malaria : Computational studies have linked the compound’s structure to antipromastigote activity in Leishmania parasites . Further exploration may reveal its potential as an antileishmanial or antimalarial agent.
Catalysis and Green Chemistry
- Nano-ZnO-Catalyzed Synthesis : Researchers have used nano-ZnO as a catalyst for synthesizing 3-methyl-1-phenyl-1H-pyrazol-5-ol . This green chemistry approach is environmentally friendly and efficient.
Chemical Biology and Enzyme Inhibition
- LmPTR1 Pocket Interaction : Molecular simulations suggest that compound 13 interacts favorably with the LmPTR1 pocket, making it a potential antipromastigote agent . Understanding its binding mode aids drug design.
Pharmaceutical Intermediates and Fine Chemicals
- Synthetic Intermediates : The compound serves as an intermediate in the synthesis of drug molecules and natural products . Its versatile reactivity contributes to the preparation of diverse compounds.
Mechanism of Action
Target of Action
It is known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets through strong h-bonding interactions .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a variety of biological activities .
Action Environment
It’s known that similar compounds can form explosive mixtures with air , suggesting that storage and handling conditions could significantly impact the stability and efficacy of this compound.
Future Directions
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the study of pyrazole derivatives like “5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid” could involve further exploration of its pharmacological potential and applications in medicine.
properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-9(11(15)16)10(14)13(12-7)8-5-3-2-4-6-8/h2-6,12H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLWHKOFNVADLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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